molecular formula C₆H₂D₄BBrO₂ B138365 4-Bromophenylboronic acid CAS No. 5467-74-3

4-Bromophenylboronic acid

Cat. No. B138365
CAS RN: 5467-74-3
M. Wt: 200.83 g/mol
InChI Key: QBLFZIBJXUQVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylboronic acid is a reagent used for Palladium catalyzed Suzuki-Miyaura cross-couplings, Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Synthesis Analysis

The synthesis of 4-Bromophenylboronic acid has been reported in several studies. For instance, it has been used in the automated iterative assembly of chemical building blocks, including the preparation of natural products through automated stereospecific C sp3 –C sp2 and C sp3 –C sp3 bond formation .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylboronic acid is C6H6BBrO2. It has an average mass of 200.826 Da and a mono-isotopic mass of 199.964417 Da .


Chemical Reactions Analysis

4-Bromophenylboronic acid is used in various chemical reactions. It is a reagent used for Palladium catalyzed Suzuki-Miyaura cross-couplings, Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Physical And Chemical Properties Analysis

4-Bromophenylboronic acid has a density of 1.7±0.1 g/cm3, a boiling point of 315.0±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

1. Vibrational Spectra Analysis

4-Bromophenylboronic acid (4Brpba) has been studied for its vibrational spectra using both experimental and theoretical methods, including Fourier transform Raman and Fourier transform infrared (FTIR) spectroscopy. These studies are crucial for understanding the molecular structure and properties of 4Brpba (Kurt, 2009).

2. Crystal Structure Examination

Research on the crystal structures of 4-bromophenylboronic acid and its hydrates has been conducted. This involves the use of single-crystal X-ray diffraction methods to analyze how molecules are held together and the role of different interactions in crystal packing (Shimpi, Seethalekshmi, & Pedireddi, 2007).

3. Chemical Reactions and Derivatives

The compound has been utilized in reactions to form borosilicate ring compounds and cube-based species. These reactions and the resulting compounds were characterized by various spectroscopic methods and single-crystal X-ray crystallography (Avent et al., 2002).

4. Enhancement in Chemiluminescent Reactions

4-Bromophenylboronic acid has shown synergistic effects in the horseradish peroxidase (HRP) catalyzed chemiluminescent oxidation of luminol. This has implications for enhancing chemiluminescent assays (Kricka & Ji, 1997).

5. Use in Gas Chromatography

It has been used as a derivatizing reagent in the gas chromatography of halides, showing better responses in certain detection systems compared to other substituted phenylboronic acids (Yazdi & Stephen, 1992).

6. Synthesis of Pharmaceutical Compounds

4-Bromophenylboronic acid plays a role in the synthesis of various pharmaceutical compounds, indicating its importance in medicinal chemistry (Ikram et al., 2015).

7. Development of New Materials

The compound is used in the preparation of new materials such as polymers with tailored light emission properties, demonstrating its versatility in materials science (Neilson et al., 2007).

8. Gene Transfection Studies

4-Bromophenylboronic acid-modified compounds have shown increased effectiveness in gene delivery, which is significant for biotechnological applications (Peng et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-bromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLFZIBJXUQVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203129
Record name 4-Bromophenylboric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Bromophenylboric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21424
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Bromophenylboronic acid

CAS RN

5467-74-3
Record name (4-Bromophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenylboric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5467-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromophenylboric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroxy-4-bromophenylborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of butyllithium (21.2 mmol, 15%, 13.3 ml) in hexane was slowly added to a solution of 1,4-dibromobenzene (21.2 mmol, 5.0 g) in ether (86 ml) at -40° C. under argon. The mixture was allowed to warm to room temperature and was stirred for further 2 h. The mixture was transferred into a solution of freshly distilled trimethyl borate (63.3 mmol, 7.2 ml) in ether (172 ml) at -60° C. under argon. The mixture was allowed to warm to room temperature and refluxed for further 20 h. Aqueous hydrochloric acid (2M, 127 ml) was added, and the aqueous phase was separated and extracted with ether (90 ml). The solvent was removed from the combined organic layers and petroleum ether was added. A colourless solid was recovered by filtration (ca 5 g). Further purification was carried out by column chromatography over silica (64 g), with toluene (200 ml) as an eluent to remove by-products. Elution with ether (300 ml) produced a pure product.(2.0 g, 48%); m.p. 282°-283° C., Rf (ether), 0.42; νmax (KBr, cm-1) 3020 (Ph), 1580 (Ph), 830 (Ph); δH (250 MHz, CDCl3) 4.63 (2H, s, OH), 7.64 (2H, d, J 6.6, 3,5-PhH), 8.05 (2H, d, J 6.6, 2,6-PhH).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
172 mL
Type
solvent
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Bromophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Bromophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Bromophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Bromophenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Bromophenylboronic acid

Citations

For This Compound
791
Citations
M Kurt - Journal of Raman Spectroscopy: An International …, 2009 - Wiley Online Library
… [20] reported that among boric acid, boronic acid, and 4-bromophenylboronic acid, the latter … on the 4-chlorophenylboronic acid and 4-bromophenylboronic acid (4Clpba and 4Brpba, …
NSP Bhuvanesh, JH Reibenspies - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
… Hydrolysis of tris(4-bromophenyl)boroxine (0.5 g) (obtained as 4-bromophenylboronic acid from Aldrich) was carried out in dilute HBr (1 ml) in a 1:1 ethanol/water mixture (50 ml). The …
Number of citations: 9 scripts.iucr.org
NSP Bhuvanesh, JH Reibenspies, Y Zhang… - Journal of applied …, 2005 - scripts.iucr.org
… Although we were trying to obtain the structure of 4-bromophenylboronic acid, it came as a surprise to us that we obtained the structure solution for T-4-BPB from our powder data. …
Number of citations: 18 scripts.iucr.org
MR Shimpi, N SeethaLekshmi… - Crystal growth & …, 2007 - ACS Publications
… Figure 3 (a) Composition of the asymmetric unit contents in the hydrate of 4-bromophenylboronic acid (2a). (b) Interaction between the molecules that are held together through O−H···O …
Number of citations: 67 pubs.acs.org
LJ Kricka, X Ji - Talanta, 1997 - Elsevier
… reduction is illustrated for the combination of the 4-bromophenylboronic acid and 1,1'-biphenyl… 1, 0.154 mmol 1 ~ 4-bromophenylboronic acid). Combinations of enhancers that produced …
Number of citations: 8 www.sciencedirect.com
K Ravi Charan Reddy, AM Kayastha - Journal of Enzyme Inhibition …, 2006 - Taylor & Francis
… Urease from the seeds of pigeonpea was competitively inhibited by boric acid, butylboronic acid, phenylboronic acid, and 4-bromophenylboronic acid; 4-bromophenylboronic acid …
Number of citations: 25 www.tandfonline.com
M Karabacak, E Kose, A Atac, EB Sas, AM Asiri… - Journal of Molecular …, 2014 - Elsevier
… −1 in FT-IR and FT-Raman for 4-bromophenylboronic acid and 1596–1060 cm −1 and 1588–… The C–Br stretching vibration modes were computed for 4-bromophenylboronic acid at 547 …
Number of citations: 26 www.sciencedirect.com
AG Avent, SE Lawrence, MM Meehan… - Collection of …, 2002 - cccc.uochb.cas.cz
… The reactions between equimolecular amounts of 4-bromophenylboronic acid and di-tertbutylsilanediol or tert-butylsilanetriol in toluene solutions at reflux temperatures afforded the …
Number of citations: 19 cccc.uochb.cas.cz
W Sun, X Ji, LJ Kricka… - Canadian Journal of …, 1994 - cdnsciencepub.com
… versus 4-bromophenylboronic acid concentration for the oxidation of 4-bromophenylboronic acid … monitored at 412 nm (35 pM 4-bromophenylboronic acid) followed by a nonlinear least-…
Number of citations: 13 cdnsciencepub.com
S Kumar, AM Kayastha - Journal of Enzyme Inhibition and …, 2010 - Taylor & Francis
… acids (butylboronic acid, 4-bromophenylboronic acid, and … , except for 4-bromophenylboronic acid, were prepared in … a stock solution of 4-bromophenylboronic acid was prepared in …
Number of citations: 33 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.